molecular formula C21H22N2O2 B1677196 OL-135 CAS No. 681135-77-3

OL-135

Numéro de catalogue: B1677196
Numéro CAS: 681135-77-3
Poids moléculaire: 334.4 g/mol
Clé InChI: ILOIOIGZFHGSMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OL-135 est un inhibiteur réversible, hautement puissant et sélectif de l'hydrolase des amides d'acides gras (FAAH), qui pénètre le système nerveux central (SNC). Ce composé présente une pharmacologie analgésique dans divers modèles animaux sans l'altération motrice associée à l'agonisme direct du récepteur cannabinoïde de type 1 (CB1) .

Analyse Des Réactions Chimiques

OL-135 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

This compound présente plusieurs applications de recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier l'inhibition de la FAAH et ses effets sur le système endocannabinoïde.

    Biologie : Aide à comprendre le rôle de la FAAH dans divers processus biologiques, y compris la modulation de la douleur et l'inflammation.

    Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de la douleur, de l'anxiété et d'autres troubles du SNC.

    Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et autres agents thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la FAAH, une enzyme responsable de la dégradation des amides d'acides gras, y compris l'anandamide. En inhibant la FAAH, this compound augmente les niveaux d'anandamide, ce qui améliore à son tour ses activités analgésiques et hypothermiques. Cette inhibition est réversible et n'affecte pas les récepteurs CB1, CB2 ou les récepteurs opioïdes .

Applications De Recherche Scientifique

Pain Management

Mechanism of Action:
OL-135's inhibition of FAAH results in elevated levels of anandamide, an endocannabinoid that interacts with cannabinoid receptors to exert analgesic effects. Studies have demonstrated that this compound produces hypoalgesic effects in various pain models:

  • Tail Immersion Test: this compound significantly reduced pain response times.
  • Hot Plate Test: Mice treated with this compound exhibited increased latency to respond to thermal stimuli.
  • Formalin Test: The compound effectively decreased pain-related behaviors in this model .

Case Study:
A study by Chang et al. (2006) revealed that this compound blocked mechanical allodynia in a rat spinal nerve ligation model. This effect was mediated through cannabinoid receptors, as it was reversed by specific antagonists .

Neuropharmacology

Effects on Fear Conditioning:
Research indicates that this compound disrupts contextual fear conditioning without affecting shock reactivity. This suggests its potential role in modulating anxiety-related behaviors by enhancing endocannabinoid signaling .

Behavioral Studies:
In experiments assessing the impact of this compound on memory extinction processes, it was found that the compound facilitated the extinction of conditioned fear responses, highlighting its anxiolytic properties .

Cognitive Function

Studies have also explored the effects of this compound on cognitive functions such as working memory and spatial learning. While some findings suggest no impairment in spatial memory due to FAAH inhibition, further research is needed to clarify these effects across different cognitive domains .

Data Tables

Application AreaKey FindingsReference
Pain ManagementHypoalgesic effects in tail immersion and hot plate tests ,
NeuropharmacologyDisruption of contextual fear conditioning ,
Cognitive FunctionNo significant impairment in spatial memory observed ,

Mécanisme D'action

OL-135 exerts its effects by selectively inhibiting FAAH, an enzyme responsible for the degradation of fatty acid amides, including anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn enhances its analgesic and hypothermic activities. This inhibition is reversible and does not affect CB1, CB2, or opioid receptors .

Comparaison Avec Des Composés Similaires

OL-135 est unique par rapport aux autres inhibiteurs de la FAAH en raison de sa grande puissance, de sa sélectivité et de sa pénétration du SNC. Des composés similaires comprennent :

This compound se distingue par sa capacité à fournir des effets analgésiques sans altération motrice, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

OL-135 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH by this compound has been shown to have significant biological effects, particularly in the context of pain modulation and anxiety. This article reviews various studies that highlight the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound exerts its effects primarily through the inhibition of FAAH, leading to increased levels of anandamide in the central nervous system (CNS). Anandamide is known to interact with cannabinoid receptors (CB1 and CB2) and has been implicated in various physiological processes, including pain perception and mood regulation.

  • Analgesic Effects : In animal models, this compound has demonstrated significant analgesic properties. For instance, in studies involving rats subjected to spinal nerve ligation (SNL) and mild thermal injury (MTI), this compound reversed mechanical allodynia—a condition where normally non-painful stimuli become painful . The effective dose (ED50) for this compound was determined to be between 6 and 9 mg/kg, with plasma concentrations correlating with its analgesic efficacy .
  • Role of Cannabinoid Receptors : The analgesic effects of this compound are mediated through both CB1 and CB2 receptors. In the SNL model, coadministration with the selective CB2 antagonist SR144528 blocked the analgesic effect, indicating a role for CB2 receptors in this context . Conversely, in the MTI model, naloxone—a mu-opioid receptor antagonist—was found to block the analgesic effects, suggesting a complex interplay between cannabinoid and opioid systems .

Table 1: Summary of Key Studies on this compound

StudyModelDoseKey Findings
Lichtman et al., 2004Tail immersion test30 mg/kgDemonstrated hypoalgesic effects mediated by CB1 receptors.
Chang et al., 2006SNL model20 mg/kgReversed mechanical allodynia; blocked by SR144528 and naloxone.
Current Study (2023)Contextual fear conditioning5.6 mg/kg & 10 mg/kgDisrupted contextual fear conditioning without affecting auditory cues .

Case Studies

A notable case study examined the impact of this compound on fear conditioning in rats. The study found that low doses (5.6 mg/kg) disrupted contextual fear conditioning but did not affect auditory fear responses. This indicates that this compound may selectively influence certain types of memory processing related to anxiety and fear .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound have been characterized by its rapid absorption and distribution within the CNS. Studies indicate that peak plasma concentrations occur approximately 30 minutes post-administration, correlating with observed behavioral effects . Safety assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported in preclinical trials.

Propriétés

IUPAC Name

7-phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-19(14-7-2-1-4-10-17-11-5-3-6-12-17)21-23-16-20(25-21)18-13-8-9-15-22-18/h3,5-6,8-9,11-13,15-16H,1-2,4,7,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOIOIGZFHGSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681135-77-3
Record name OL-135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681135773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OL-135
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC2J8K4ARH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OL-135
Reactant of Route 2
Reactant of Route 2
OL-135
Reactant of Route 3
OL-135
Reactant of Route 4
OL-135
Reactant of Route 5
OL-135
Reactant of Route 6
OL-135

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.